293295-70-2
Description
293295-70-2, known as Ga-DOTA-TOC acetate, is a radiopharmaceutical compound comprising gallium-68 (⁶⁸Ga) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and conjugated to [Tyr³]-octreotide (TOC), a somatostatin analog . This compound is primarily used in positron emission tomography (PET) imaging for diagnosing neuroendocrine tumors (NETs) by targeting somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs . The acetate form enhances solubility and stability, facilitating clinical applications .
The synthesis involves solid-phase peptide synthesis (SPPS) to produce the TOC peptide, followed by amidation to conjugate DOTA. Gallium-68 is then chelated under controlled pH and temperature conditions . Ga-DOTA-TOC acetate combines the high target specificity of octreotide with the radiometal-chelating efficiency of DOTA, enabling precise tumor localization .
Properties
CAS No. |
293295-70-2 |
|---|---|
Molecular Formula |
(netpeptide)C65H89GaN14O18S2 |
Molecular Weight |
1486.52 |
sequence |
Sequence: DOTA(Ga)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
DOTA-based radiopharmaceuticals share a common macrocyclic chelator but differ in conjugated peptides or radiometals. Below is a comparative analysis of Ga-DOTA-TOC acetate and its structural/functional analogs:
Key Differences
Chelated Metal and Application: Ga-DOTA-TOC acetate uses ⁶⁸Ga, a positron emitter, for diagnostic imaging, whereas Lu-DOTA-TATE employs ¹⁷⁷Lu, a β⁻ emitter, for therapeutic destruction of tumor cells . DOTATOC serves as a non-radiolabeled precursor, enabling flexibility in radiometal selection (e.g., ⁶⁸Ga for imaging or ¹⁷⁷Lu for therapy) .
Peptide Modifications: Octreotide (TOC) vs. Octreotate (TATE): TATE (DOTA-[Tyr³]-octreotate) has a carboxyl-terminal threonine replaced with threoninol, enhancing SSTR2 affinity (IC₅₀: 0.2 nM vs. 1.3 nM for TOC) .
Pharmacokinetics :
- Ga-DOTA-TOC acetate exhibits faster clearance (t₁/₂: ~68 minutes) compared to Lu-DOTA-TATE (t₁/₂: ~6.7 days), reflecting differences in emission type and therapeutic requirements .
Stability and Log P :
- DOTA complexes with ⁶⁸Ga show superior in vivo stability compared to older chelators like DTPA. Log P values (e.g., -3.2 for Lu-DOTA-TATE) correlate with hydrophilicity and renal excretion efficiency .
Research Findings
Clinical Efficacy :
Comparative Biodistribution :
Synthetic Challenges :
- Radiolabeling efficiency for Ga-DOTA-TOC exceeds 95% under optimized conditions (pH 4.0, 95°C), whereas Lu-DOTA-TATE requires higher temperatures (≥100°C) .
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